molecular formula C6H5ClO2 B1584398 2-Chlororesorcinol CAS No. 6201-65-6

2-Chlororesorcinol

Cat. No. B1584398
Key on ui cas rn: 6201-65-6
M. Wt: 144.55 g/mol
InChI Key: SWZVJOLLQTWFCW-UHFFFAOYSA-N
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Patent
US05410083

Procedure details

A mixture of 2-chloro-4,6-di-tert-butylresorcinol (25.7 g, 100 mmol, prepared as described in Example 1A) and p-toluenesulfonic acid monohydrate (0.2 g, 1 mmol) is added to a flask--which is equipped with a gas withdrawing port leading to a dry ice cooled trap--heated at 210° C. for 2 hours, then allowed to cool. Recrystallization from toluene affords pure 2-chlororesorcinol (13.2-13.9 g, 91-96% yield). The yield of recovered isobutylene is >95%.
Name
2-chloro-4,6-di-tert-butylresorcinol
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([OH:9])=[C:7](C(C)(C)C)[CH:6]=[C:5](C(C)(C)C)[C:3]=1[OH:4].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[Cl:1][C:2]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4] |f:1.2|

Inputs

Step One
Name
2-chloro-4,6-di-tert-butylresorcinol
Quantity
25.7 g
Type
reactant
Smiles
ClC1=C(O)C(=CC(=C1O)C(C)(C)C)C(C)(C)C
Name
Quantity
0.2 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to a flask
CUSTOM
Type
CUSTOM
Details
which is equipped with a gas
CUSTOM
Type
CUSTOM
Details
withdrawing port
CUSTOM
Type
CUSTOM
Details
leading to a dry ice cooled trap
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(O)C=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 13.55 (± 0.35) g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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